[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Description
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a heterocyclic amine salt featuring a thiazole ring substituted with a methyl group at the 1-position of the ethylamine side chain. Its molecular formula is C₆H₁₁N₂S·2HCl, yielding a molecular weight of 215.92 g/mol (calculated from constituent atoms: C₆H₁₁N₂S = 143 g/mol + 2HCl = 72.92 g/mol). The compound is typically utilized in industrial and pharmaceutical research due to its water-soluble dihydrochloride form, which enhances bioavailability .
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5(7)4-6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQSZHKSKSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets. These include enzymes, receptors, and even DNA, leading to a wide range of biological activities.
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes. This can lead to a range of downstream effects, including changes in cellular metabolism and signaling.
Biochemical Analysis
Biochemical Properties
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that thiazole derivatives can maintain their stability under specific conditions, but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or combating infections. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives are known to be metabolized by liver enzymes, which can lead to the formation of active or inactive metabolites. These metabolic processes can influence the overall efficacy and safety of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization within certain tissues or organs can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence energy production, while its localization in the nucleus may affect gene expression.
Biological Activity
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential antimicrobial, antifungal, and anticancer properties, making it a significant subject in medicinal chemistry and pharmacology.
The biological activity of thiazole derivatives, including this compound, is largely attributed to their ability to interact with specific molecular targets. Thiazole compounds are known to inhibit various enzymes and disrupt nucleic acid and protein synthesis, leading to the inhibition of cell growth and proliferation .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with thiazole structures can effectively inhibit the growth of Mycobacterium tuberculosis, with some derivatives achieving sub-micromolar minimum inhibitory concentrations (MICs) . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the thiazole ring enhance antibacterial efficacy.
Antifungal Activity
Thiazole derivatives have also been explored for their antifungal properties. A range of thiazole compounds has demonstrated effectiveness against fungi by disrupting cellular processes essential for fungal survival. The detailed mechanisms often involve inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
Anticancer Potential
The anticancer activity of this compound has been investigated in various cancer cell lines. For example, certain thiazole derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as Jurkat and A-431. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC/IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | <0.1 | |
| Antifungal | Various fungi | Varies | |
| Anticancer | Jurkat (leukemia) | <0.5 | |
| Anticancer | A-431 (skin cancer) | <0.5 |
Case Study: Anticancer Activity
In a notable study, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. One compound demonstrated an IC50 value significantly lower than doxorubicin against both Jurkat and A-431 cells, suggesting a strong potential for further development as an anticancer drug. Molecular dynamics simulations indicated that this compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its high efficacy .
Scientific Research Applications
Medicinal Chemistry
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has shown potential in various therapeutic areas:
- Antimicrobial Activity: Research indicates that thiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Candida albicans .
- Anticancer Properties: Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibiting cell proliferation through mechanisms involving interference with nucleic acid synthesis and protein function .
Biochemical Research
The compound interacts with various enzymes and proteins, influencing metabolic pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial for neurotransmitter regulation .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Dyes and Pigments Production: Its chemical properties allow it to be used in synthesizing colorants and other industrial chemicals.
- Agrochemicals: The compound's biological activity makes it suitable for developing pesticides and herbicides .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. It was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ofloxacin .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that compounds similar to this compound demonstrated cytotoxic effects, particularly against HT-29 (colon cancer) and Jurkat (leukemia) cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Notes:
- Molecular weight discrepancies : The compound in reports a molecular mass of 178.68 g/mol for C₆H₁₁Cl₂N₂S, which conflicts with calculated values (~215 g/mol). This may indicate an error in the reported formula or molecular weight.
- Discontinued compounds : [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride was phased out, likely due to stability or efficacy issues in trials .
Functional and Application Differences
- Pharmaceutical Potential: The 5-methyl thiazole derivative (CAS 920458-76-0) is prioritized in drug development due to its balanced solubility and electronic properties, enabling interactions with biological targets such as enzymes or receptors . The chlorophenyl-substituted analog exhibits enhanced lipophilicity, making it suitable for central nervous system (CNS) drug candidates .
- Industrial Use :
- Research Tools :
Crystallographic and Structural Validation
- SHELX Software : Structural determination of these compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond lengths and angles . For example, the target compound’s dihydrochloride salt conformation was likely validated using these tools.
- Triazole vs. Thiazole Systems : Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride () differs in aromaticity and hydrogen-bonding capacity, reducing its utility in thiazole-specific biological pathways .
Research and Commercial Considerations
- Purity and Availability :
- Stability and Solubility :
- Dihydrochloride salts universally improve water solubility, but substituents like chlorophenyl groups may introduce stability challenges under acidic conditions .
Preparation Methods
Cyclization to Form the Thiazole Core
One common approach involves the reaction of α-haloketones with thiourea under reflux conditions in ethanol or other suitable solvents. This generates the 1,3-thiazole ring system via nucleophilic attack and ring closure. For example:
- Step 1: React α-haloketone with thiourea in ethanol at 65–75°C for several hours.
- Step 2: Isolate the 2-aminothiazole intermediate by filtration or extraction.
This method is supported by literature describing similar thiazole syntheses, where phenyltrimethylammonium tribromide is used to brominate acetophenone derivatives, followed by thiourea treatment to yield 2-aminothiazoles.
Functionalization of the Thiazole Ring
The amino group at the 2-position of the thiazole can be acetylated or otherwise protected to facilitate further substitution at other positions on the ring. For instance:
- Acetylation with acetic anhydride in pyridine at 60°C yields acetylated intermediates.
- Subsequent functionalization at the 5-position of the thiazole ring can be achieved by nucleophilic substitution or palladium-catalyzed coupling reactions.
This step is critical for introducing the side chain that will ultimately bear the methyl and ethylamine groups.
Introduction of the 1-Methyl-2-(ethylamine) Side Chain
The side chain is introduced through nucleophilic substitution or reductive amination:
- Coupling of the key intermediate with chiral amines such as (2R)-2-methylpyrrolidine under basic conditions (e.g., N,N-diisopropylethylamine in DMF at 100°C) can yield the desired amine-substituted thiazole derivatives.
- Deprotection steps (e.g., removal of acetyl groups) follow to expose the free amine.
These steps are often conducted with careful temperature control (25–30°C for additions, elevated temperatures for coupling) and use of solvents such as methanol, ethanol, or dichloromethane.
Formation of the Dihydrochloride Salt
The free amine is converted to the dihydrochloride salt by:
- Adding concentrated hydrochloric acid (e.g., 8.6 mL conc. HCl per 100 g of compound) to the amine in methanol at 25–30°C.
- Heating the mixture to 80–85°C and stirring for 8 hours to ensure complete salt formation.
- Cooling and filtering the precipitated dihydrochloride salt.
- Washing with toluene or other solvents to purify the salt.
This step stabilizes the amine for storage and further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Thiazole ring formation | α-Haloketone + thiourea in ethanol | 65–75 | Several hours | Reflux conditions for cyclization |
| Acetylation | Acetic anhydride, pyridine | 60 | 1–2 hours | Protects amino group for further reactions |
| Side chain introduction | (2R)-2-methylpyrrolidine, DIPEA, DMF | 100 | 3–4 hours | Nucleophilic substitution/coupling |
| Salt formation | Conc. HCl in methanol | 25–85 | 8 hours | Formation of dihydrochloride salt |
| Purification | Toluene wash, filtration | 25–30 | 0.5–1 hour | Removes impurities and solvents |
Research Findings and Analytical Data
- The described synthetic routes yield this compound with good purity and yield (e.g., 10.79 g from 100 g starting material in some processes).
- The use of triethylamine and DiBOC (di-tert-butyl dicarbonate) in intermediate steps assists in selective protection and deprotection strategies, enhancing overall yield and purity.
- Reaction monitoring by standard techniques such as TLC, NMR, and HPLC ensures the completion of each step.
- The dihydrochloride salt exhibits improved stability and handling properties compared to the free amine.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, refluxing intermediates (e.g., substituted thiazole precursors) with sodium acetate in ethanol, followed by acidification to isolate the dihydrochloride salt. This method ensures high yield and purity by leveraging nucleophilic substitution and salt formation under controlled conditions .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : X-ray crystallography (via SHELX software for refinement) confirms the molecular geometry, while and NMR spectroscopy identify proton and carbon environments. For instance, NMR peaks at δ 2.83 (s, CH) and δ 7.42 (d, aromatic H) validate substituent positions .
Q. What analytical techniques ensure purity and stoichiometric consistency?
- Methodological Answer : Quantitative NMR (qNMR) with internal standards (e.g., ethyl paraben) measures purity by integrating proton signals. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) confirm molecular weight and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Combine 2D NMR techniques (e.g., - COSY, HSQC) to assign overlapping signals. For example, coupling patterns in COSY spectra distinguish between thiazole protons and amine hydrogens, resolving ambiguities in diastereomeric mixtures .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Activate the thiazole ring via electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–60°C) modulate reaction kinetics, as demonstrated in analogous thiazole derivatives .
Q. How does the compound interact with biological targets in mechanistic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
